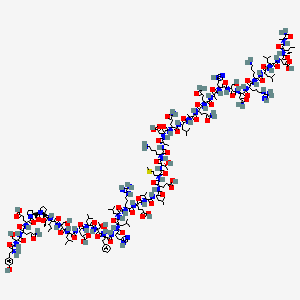
Ethyl 6-chloro-3-methylpicolinate
Vue d'ensemble
Description
Ethyl 6-chloro-3-methylpicolinate is a chemical compound with the CAS number 850864-54-9 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Ethyl 6-chloro-3-methylpicolinate is C9H10ClNO2 . Its molecular weight is 199.64 . The InChI code is 1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 6-chloro-3-methylpicolinate is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the search results .Applications De Recherche Scientifique
1. Synthesis of Pyrrolo[2,3-d]pyrimidines
Ethyl 6-chloro-3-methylpicolinate is utilized in the synthesis of pyrrolo[2,3-d]pyrimidines. A study by Jiang et al. (2015) describes a copper/6-methylpicolinic acid catalyzed coupling reaction, demonstrating the chemical's relevance in organic synthesis, particularly in the creation of pyrrolo[2,3-d]pyrimidines with variable functional groups (Jiang, Sun, Jiang, & Ma, 2015).
2. Synthesis of Quinoline Derivatives
Gao et al. (2011) report on the synthesis of quinoline derivatives, highlighting the role of ethyl 6-chloro-3-methylpicolinate in the creation of novel compounds. This research underscores its importance in the development of new chemical entities, expanding the realm of organic chemistry (Gao, Liu, Jiang, & Li, 2011).
3. Catalysis Research
In catalysis research, Song Bao-an (2012) demonstrates the synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, which is closely related to ethyl 6-chloro-3-methylpicolinate. This study is significant for understanding catalytic processes and for the development of new catalysts (Song Bao-an, 2012).
4. Biodegradation Studies
Tianming Cai et al. (2011) conducted a study on the biodegradation of Benazolin-Ethyl, a compound related to ethyl 6-chloro-3-methylpicolinate, demonstrating the chemical's potential environmental impact and degradation pathways. This research is crucial for understanding the environmental fate of such chemicals (Cai, Qian, Cai, & Chen, 2011).
5. Antimicrobial Screening
The study by Desai and Dodiya (2014) on the synthesis of quinoline nucleus-containing derivatives, including compounds similar to ethyl 6-chloro-3-methylpicolinate, and their antimicrobial screening highlights its significance in the development of new antimicrobial agents (Desai & Dodiya, 2014).
6. Structural and Spectroscopic Characterization
Kukovec et al. (2009) explored the structural and spectroscopic characterization of cobalt complexes with 3- and 6-methylpicolinic acid, demonstrating the chemical's utility in inorganic chemistry and material science (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009).
Safety and Hazards
Ethyl 6-chloro-3-methylpicolinate is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORFKFQJFFNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654848 | |
| Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-3-methylpicolinate | |
CAS RN |
850864-54-9 | |
| Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)



![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)








